molecular formula C8H7IN2S B6432004 7-iodo-4-methyl-1,3-benzothiazol-2-amine CAS No. 1697969-30-4

7-iodo-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B6432004
CAS No.: 1697969-30-4
M. Wt: 290.13 g/mol
InChI Key: NIIQTXXCJVMXGR-UHFFFAOYSA-N
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Description

7-iodo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H5IN2S . It is a solid substance .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=NC2=C (C=CC=C2I)S1 .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 276.10 . More detailed physical and chemical properties were not found in the retrieved papers.

Safety and Hazards

7-iodo-4-methyl-1,3-benzothiazol-2-amine is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

Properties

IUPAC Name

7-iodo-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQTXXCJVMXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)I)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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